Mor-ces2

Description

Structure

2D Structure

3D Structure of Parent

Properties

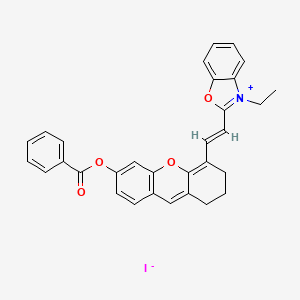

Molecular Formula |

C31H26INO4 |

|---|---|

Molecular Weight |

603.4 g/mol |

IUPAC Name |

[5-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] benzoate iodide |

InChI |

InChI=1S/C31H26NO4.HI/c1-2-32-26-13-6-7-14-27(26)35-29(32)18-16-21-11-8-12-24-19-23-15-17-25(20-28(23)36-30(21)24)34-31(33)22-9-4-3-5-10-22;/h3-7,9-10,13-20H,2,8,11-12H2,1H3;1H/q+1;/p-1/b18-16+; |

InChI Key |

OYHOAOHLJFQIDQ-HYNBPGMHSA-M |

Isomeric SMILES |

CC[N+]1=C(OC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)C6=CC=CC=C6)CCC3.[I-] |

Canonical SMILES |

CC[N+]1=C(OC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)C6=CC=CC=C6)CCC3.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

The Physiological Role of Mouse Carboxylesterase 2 (Ces2) in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mouse Carboxylesterase 2 (Ces2) is a critical serine hydrolase in the complex network of lipid metabolism. Predominantly expressed in the liver and small intestine, Ces2 functions as a triglyceride and diacylglycerol hydrolase, playing a pivotal role in intracellular lipolysis. This technical guide synthesizes current research on the physiological functions of mouse Ces2, detailing its impact on lipid homeostasis, its regulatory mechanisms, and the downstream consequences of its altered expression. Through a comprehensive review of studies involving genetic knockout and overexpression models, this document elucidates the protective role of Ces2 against metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance. Experimental data are presented in structured tables for comparative analysis, and key methodologies are detailed to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the multifaceted role of Ces2 in lipid metabolism.

Introduction to Carboxylesterase 2 (Ces2)

Carboxylesterases (CES) are a superfamily of enzymes responsible for the hydrolysis of a wide array of ester-containing endogenous and exogenous compounds, including lipids and prodrugs[1][2]. In mice, the Ces2 gene family is a cluster of eight genes, with Ces2a and Ces2c being the most studied isoforms in the context of lipid metabolism[3][4]. In contrast, humans possess a single CES2 gene, making the direct translation of findings from mouse models complex yet informative[5]. Mouse Ces2 isoforms, particularly Ces2a in the liver and Ces2c in the intestine, have been identified as key players in triglyceride (TG) and diacylglycerol (DG) hydrolysis. Their activity directly influences fatty acid availability for processes such as β-oxidation and energy expenditure, while also modulating the levels of signaling lipids like DAGs that can impact insulin sensitivity.

Hepatic expression of Ces2 is significantly reduced in mouse models of diabetes and obesity, as well as in human patients with NAFLD, suggesting a protective role for this enzyme. Conversely, restoring or overexpressing Ces2 in the liver or intestine of mice has been shown to ameliorate liver steatosis, improve glucose tolerance, and protect against diet-induced obesity. This guide will delve into the molecular mechanisms underlying these physiological effects.

Quantitative Data on Ces2 Function in Lipid Metabolism

The following tables summarize quantitative data from key studies on the impact of Ces2 modulation on lipid profiles in mice.

Table 1: Effects of Hepatic Ces2a Knockout on Lipid Profile in Mice on a High-Fat Diet (HFD)

| Parameter | Wild-Type (WT) | Ces2a Knockout (Ces2a-ko) | Fold Change | Reference |

| Plasma | ||||

| Triglycerides (mg/dL) | 95.7 ± 8.1 | 65.4 ± 5.9 | ↓ 0.68 | |

| Total Cholesterol (mg/dL) | 189.3 ± 10.2 | 245.6 ± 15.4 | ↑ 1.30 | |

| Liver | ||||

| Triglycerides (µg/mg protein) | 105.1 ± 12.3 | 178.2 ± 20.1 | ↑ 1.70 | |

| Diacylglycerols (nmol/mg protein) | 1.8 ± 0.2 | 4.7 ± 0.6 | ↑ 2.61 |

Data are presented as mean ± SEM. Mice were fed a high-fat diet for 26 weeks.

Table 2: Effects of Intestine-Specific Ces2c Overexpression on Lipid Profile in Mice on a High-Fat Diet (HFD)

| Parameter | Wild-Type (WT) | Intestine-Specific Ces2c Overexpression (Ces2c-int) | % Change | Reference |

| Plasma | ||||

| Total Cholesterol (mg/dL) | 230 ± 10 | 184 ± 8 | ↓ 20% | |

| Triglycerides (mg/dL) | 55 ± 5 | 50 ± 4 | No significant change | |

| Liver | ||||

| Triglycerides (mg/g tissue) | ~100 | ~48 | ↓ 52% |

Data are presented as mean ± SEM. Mice were fed a high-fat diet for 24 weeks.

Table 3: Effects of Hepatic Ces2 Knockdown and Overexpression on Liver Triglycerides

| Condition | Control | Ces2 Manipulation | % Change from Control | Reference |

| Hepatic Ces2 Knockdown (C57BL/6J mice) | Adeno-shRNA-scramble | Adeno-shRNA-Ces2 | ↑ >100% | |

| Hepatic Ces2 Overexpression (C57BL/6J mice) | Adeno-GFP | Adeno-Ces2 | ↓ >30% | |

| Hepatic Ces2 Overexpression (db/db mice) | Adeno-GFP | Adeno-Ces2 | ↓ ~50% |

Signaling Pathways and Regulatory Networks

The function of Ces2 is integrated into broader metabolic signaling networks. Below are diagrams illustrating these relationships.

Caption: Regulatory network of mouse Ces2 in hepatic lipid metabolism.

Caption: Role of intestinal Ces2c in lipid absorption and metabolism.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of research findings. This section outlines key experimental protocols used in the study of mouse Ces2.

Generation of a Conditional Ces2 Knockout Mouse

The Cre-LoxP system is a powerful tool for generating tissue-specific and/or inducible knockout mice.

Caption: Experimental workflow for generating conditional Ces2 knockout mice.

Adenovirus-Mediated Overexpression of Ces2 in Mouse Liver

Adenoviral vectors are commonly used for transient in vivo gene overexpression, particularly in the liver due to its high susceptibility to transduction after intravenous injection.

Protocol:

-

Vector Preparation: A recombinant, E1/E3-deleted adenoviral vector carrying the mouse Ces2c or human CES2 cDNA under the control of a strong promoter (e.g., CMV) is generated and purified. A control vector expressing a reporter gene like GFP is prepared in parallel.

-

Animal Preparation: 8- to 10-week-old C57BL/6J mice are used.

-

Injection: Mice are anesthetized, and the adenoviral vector is administered via a single tail vein injection. A typical dose is 1 x 10^9 to 1 x 10^11 viral particles per mouse, diluted in sterile saline or PBS to a final volume of 100-200 µL.

-

Post-Injection Monitoring: Mice are monitored for recovery. Peak transgene expression in the liver is typically observed 4-7 days post-injection.

-

Analysis: At the desired time point, mice are euthanized, and liver and blood samples are collected for analysis of gene expression, protein levels, enzyme activity, and lipid content.

Triglyceride Hydrolase (TGH) Activity Assay

This assay measures the ability of Ces2 to hydrolyze triglycerides.

Protocol:

-

Sample Preparation: Liver microsomes are prepared from mouse liver homogenates by differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Substrate Preparation: A radiolabeled triglyceride substrate is prepared. For example, [9,10-³H(N)]-triolein is emulsified in a solution containing phosphatidylcholine/phosphatidylinositol (3:1, w/w) micelles.

-

Reaction:

-

In a microcentrifuge tube, 50-100 µg of microsomal protein is incubated with the radiolabeled triglyceride substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

The reaction is initiated by adding the substrate and incubated at 37°C for 30-60 minutes with shaking.

-

-

Termination and Extraction: The reaction is stopped by adding a mixture of chloroform/methanol/heptane and a carrier of unlabeled oleic acid. The mixture is vortexed, and an alkaline solution (e.g., 0.1 M potassium carbonate, pH 10.5) is added to partition the phases.

-

Quantification: The mixture is centrifuged to separate the phases. The upper aqueous phase, containing the released [³H]-oleic acid, is transferred to a scintillation vial. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Calculation: TGH activity is calculated as nmol of fatty acid released per mg of protein per hour.

Fatty Acid β-Oxidation (FAO) Assay in Isolated Hepatocytes

This assay quantifies the rate of fatty acid oxidation in primary hepatocytes.

Protocol:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from mouse liver by collagenase perfusion. Cell viability is assessed by trypan blue exclusion.

-

Substrate Preparation: A [1-¹⁴C]-palmitic acid substrate is prepared by complexing it with fatty acid-free bovine serum albumin (BSA).

-

Reaction:

-

Isolated hepatocytes (e.g., 0.5-1 x 10^6 cells) are incubated in a sealed flask with Krebs-Henseleit buffer containing the [¹⁴C]-palmitate-BSA substrate.

-

The flask is equipped with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or phenylethylamine).

-

The reaction is carried out at 37°C for 30-60 minutes with gentle shaking.

-

-

Measurement of Complete Oxidation (CO₂ production):

-

The reaction is stopped by injecting an acid (e.g., perchloric acid) into the medium, which releases the dissolved ¹⁴CO₂.

-

The flasks are incubated for an additional 60 minutes to allow for complete trapping of the ¹⁴CO₂ by the filter paper.

-

The filter paper is transferred to a scintillation vial, and radioactivity is counted.

-

-

Measurement of Incomplete Oxidation (Acid-Soluble Metabolites):

-

The acidified medium is centrifuged to pellet cell debris.

-

The supernatant, containing the acid-soluble metabolites (ASMs) such as acetyl-CoA and Krebs cycle intermediates, is collected.

-

An aliquot of the supernatant is transferred to a scintillation vial for counting.

-

-

Calculation: FAO rates are expressed as nmol of palmitate converted to CO₂ or ASMs per mg of protein per unit of time.

Conclusion and Future Directions

The collective evidence strongly supports a crucial role for mouse Ces2 in maintaining lipid homeostasis, particularly in the liver and intestine. Its function as a triglyceride and diacylglycerol hydrolase directly impacts fatty acid metabolism, protecting against the development of hepatic steatosis and improving insulin sensitivity. The regulation of Ces2 by HNF4α and its influence on the SREBP-1c lipogenic pathway highlight its integration into key metabolic regulatory networks.

For drug development professionals, Ces2 presents a potential therapeutic target for metabolic diseases like NAFLD and type 2 diabetes. The development of small molecule activators of Ces2 could offer a novel strategy to enhance hepatic lipid catabolism and mitigate the progression of these conditions. However, the complexity of the mouse Ces2 gene family and the differences with the single human CES2 gene necessitate careful consideration in translating preclinical findings. Future research should focus on:

-

Elucidating the specific roles of each mouse Ces2 isoform to better understand the functional orthology with human CES2.

-

Investigating the impact of Ces2 modulation on the broader lipidome and metabolome to identify novel downstream pathways and potential off-target effects.

-

Developing and validating selective and potent small molecule modulators of Ces2 activity for preclinical testing.

-

Exploring the interplay between intestinal and hepatic Ces2 in systemic lipid metabolism and inter-organ communication.

By addressing these questions, the scientific community can further unravel the complexities of lipid metabolism and pave the way for new therapeutic interventions targeting carboxylesterases.

References

- 1. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

Mouse Carboxylesterase 2c (Ces2c) as a Potential Ortholog of Human Carboxylesterase 2 (CES2) for Preclinical Research

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxylesterase 2 (CES2) is a critical enzyme in human drug metabolism and lipid homeostasis, primarily responsible for the hydrolysis of a wide range of xenobiotics, including the activation of key prodrugs like irinotecan (CPT-11). The selection of an appropriate animal model is paramount for preclinical studies. This guide provides a detailed technical evaluation of mouse carboxylesterase 2c (Ces2c) as a potential ortholog for human CES2 (hCES2). While humans possess a single CES2 gene, mice have a cluster of eight Ces2 genes, complicating direct ortholog assignment. However, evidence from genetic, structural, and functional studies points to Ces2c as the most promising candidate. This document summarizes the comparative biochemistry, presents quantitative data in structured tables, details relevant experimental protocols, and provides logical and pathway diagrams to aid researchers in making informed decisions about the utility of the mouse model for hCES2-related research.

Genetic and Structural Comparison

A fundamental step in evaluating an ortholog is the comparison of its genetic and structural characteristics. While significant homology exists, a key difference is the genetic complexity in mice.

-

Gene Complexity: Humans have one CES2 gene, which is highly expressed in the liver, intestine, and kidney. In contrast, the mouse genome contains eight homologous Ces2 genes (Ces2a–Ces2c, Ces2e–Ces2h, and the pseudogene Ces2d). This genetic expansion in the mouse necessitates careful characterization to identify the functional ortholog.

-

Sequence Homology: Among the mouse isoforms, Ces2c (mCes2c) shows the highest sequence similarity to hCES2. The sequence identity between hCES2 and mCes2c is 71.2%, with a sequence similarity of 88.7%.

-

Structural Characteristics: The crystal structure of mCes2c has been resolved to 2.12 Å.[1] It adopts the canonical α/β hydrolase fold common to this enzyme superfamily, with a catalytic triad formed by the residues S230, E347, and H459. Biophysical analysis confirms that mCes2c is a monomer in solution. While the crystal structure for hCES2 is not available, its predicted secondary structure also suggests a similar α/β hydrolase fold. Interestingly, the overall structure of mCes2c shows a high degree of resemblance to human CES1 (hCES1).

Table 1: Comparison of Gene and Protein Characteristics of hCES2 and mCes2c

| Feature | Human CES2 (hCES2) | Mouse Ces2c (mCes2c) | Reference(s) |

| Gene Locus | Chromosome 16 | Chromosome 8 (gene cluster) | |

| Number of Genes | 1 | 8 (Ces2a-h) | |

| Sequence Identity | - | 71.2% (vs. hCES2) | |

| Sequence Similarity | - | 88.7% (vs. hCES2) | |

| Protein Structure | Predicted α/β hydrolase fold | Crystal structure available (α/β hydrolase fold) | |

| Catalytic Triad | Conserved Ser, Glu, His | S230, E347, H459 | |

| Molecular Mass | ~62 kDa | ~64 kDa (recombinant) |

Biochemical and Functional Comparison

The validity of an ortholog model hinges on its functional and biochemical similarity, including tissue distribution, substrate specificity, and inhibitor sensitivity.

Tissue Distribution

Both human and mouse enzymes are predominantly found in tissues critical for drug metabolism.

-

Human CES2: Abundantly expressed in the small intestine and colon, with lower but significant expression in the kidney and liver. This distribution is critical for the first-pass metabolism of orally administered drugs.

-

Mouse Ces2 Family: The Ces2 gene family is also most abundantly expressed in the intestine. However, each isoform has a distinct expression pattern. For example, Ces2a is mainly expressed in the liver and ileum, while Ces2b and Ces2c are primarily found in the colon. This differential expression must be considered when interpreting data from whole-tissue lysates.

Substrate Specificity and Enzyme Kinetics

A key functional test for orthology is the comparison of how the enzymes interact with substrates. Human CES2 is known to preferentially hydrolyze substrates with a large alcohol group and a small acyl group.

-

Prodrug Activation (CPT-11): A critical function of hCES2 is the activation of the anticancer prodrug CPT-11 (irinotecan) to its active metabolite, SN-38. Human CES2 has a high affinity and velocity for this reaction. Studies on knockout mice lacking the Ces2 gene cluster show drastically altered pharmacokinetics of other prodrugs like capecitabine, a phenotype that can be rescued by the transgenic expression of hCES2, particularly in the intestine. This demonstrates a conserved functional role in prodrug activation.

-

Lipid Metabolism: Both hCES2 and mCes2c are implicated in lipid metabolism, possessing triglyceride and diacylglycerol hydrolase activity. Reduced expression of CES2 in humans and Ces2c in mice is associated with fatty liver disease.

Due to a lack of studies performing direct head-to-head kinetic comparisons with identical substrates and conditions, the following tables summarize available quantitative data from separate studies.

Table 2: Kinetic Parameters for hCES2 and mCes2c with Various Substrates

| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Human CES2 | CPT-11 (Irinotecan) | 3.4 µM | 2.5 nmol/min/mg | 0.012 min⁻¹µM⁻¹ | |

| Human CES2 | p-Nitrophenyl Acetate | - | 35.8 pmol/min/mg (Control Activity) | - | |

| Mouse Ces2c | Monoolein | Not Reported | 8900 nmol/h/mg | Not Reported | |

| Mouse Plasma | CPT-11 (Irinotecan) | Not Reported | 200-fold reduction in SN-38 production in Es1e mice | Not Reported |

Note: The data is compiled from different sources and experimental conditions may vary. A direct comparison of Vmax values is challenging due to different units and substrates.

Inhibitor Sensitivity

Comparing the effects of inhibitors can reveal subtle differences in the active sites of orthologous enzymes.

Table 3: Inhibitory Potency (Ki) of Compounds Against Human CES2

| Enzyme | Inhibitor | Ki | Inhibition Type | Reference(s) |

| Human CES2 | Anwuligan | 0.6 µM | Competitive | |

| Human CES2 | Schisandrin B | 8.1 µM | Noncompetitive | |

| Mouse Ces2c | Loperamide | Data not available in searched sources | - | - |

| Mouse Ces2c | Bis(p-nitrophenyl) phosphate | Data not available in searched sources | - | - |

Note: Comparative inhibitor data for mouse Ces2c is limited in the available literature.

Visualized Pathways and Workflows

Metabolic Activation of CPT-11 by CES2

The metabolic pathway for the activation of the prodrug irinotecan (CPT-11) is a critical function of CES2. The enzyme hydrolyzes the carbamate ester linkage in CPT-11 to produce the highly potent topoisomerase I inhibitor, SN-38.

Caption: Metabolic activation of CPT-11 by CES2 to form the active drug SN-38.

Experimental Workflow for Ortholog Evaluation

A structured workflow is essential for the systematic comparison of hCES2 and mCes2c. This involves cloning and expression, followed by parallel biochemical and functional assays.

References

Substrate Specificity of Different Mouse Ces2 Isoforms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylesterases (Ces) are a superfamily of serine hydrolases crucial for the metabolism of a wide array of endogenous lipids and xenobiotics, including many therapeutic drugs.[1][2] In mice, the Ces2 family is encoded by a cluster of eight genes on chromosome 8 (Ces2a-h), in contrast to the single CES2 gene found in humans.[3][4] This genetic diversity suggests distinct physiological roles and substrate specificities among the mouse Ces2 isoforms. Understanding these differences is critical for preclinical drug development and for elucidating their roles in metabolic diseases. This guide provides a detailed overview of the substrate specificity of various mouse Ces2 isoforms, focusing on Ces2a, Ces2c, and Ces2e, for which the most comparative data is available.

Data Presentation: Substrate Specificity of Mouse Ces2 Isoforms

The substrate specificity of mouse Ces2 isoforms has been investigated for both endogenous lipids and xenobiotic compounds. While comprehensive Michaelis-Menten kinetic data across all isoforms for a wide range of substrates is not extensively available in the literature, comparative activity studies provide valuable insights into their substrate preferences.

Endogenous Lipid Substrates

Several mouse Ces2 isoforms have been identified as potent hydrolases of triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs), playing a significant role in lipid metabolism.[3]

| Substrate | Ces2a | Ces2c | Ces2e | Ces2b | Reference |

| Triglycerides (TGs) | 4.3-fold increase | 24.2-fold increase | 27-fold increase | 2.8-fold increase | |

| Diglycerides (DGs) | Significant activity | High activity | High activity | Moderate activity | |

| Monoglycerides (MGs) | Significant activity | High activity | High activity | High activity | |

| Table 1: Comparative Hydrolytic Activity of Mouse Ces2 Isoforms Towards Endogenous Lipids. Activities are expressed as fold-increase in hydrolysis compared to a control (LacZ-expressing cells) in cell lysates. |

Notably, Ces2c and Ces2e exhibit the highest hydrolytic activity towards TGs among the tested isoforms. All tested isoforms (Ces2a, Ces2b, Ces2c, and Ces2e) demonstrated efficient hydrolysis of DGs and MGs, with activities often surpassing those for TGs.

Xenobiotic and General Esterase Substrates

The hydrolytic activity of mouse Ces2 isoforms has also been assessed using common esterase substrates. This data is crucial for understanding their role in drug metabolism and for developing specific assays.

| Substrate | Isoform | Specific Activity | Km | Vmax | kcat | Reference |

| p-Nitrophenyl acetate | Ces2e | > 50,000 pmol/min/µg | Data not available | Data not available | Data not available | |

| p-Nitrophenyl valerate | Ces2a/c/e | Activity detected | Data not available | Data not available | Data not available | |

| 4-Methylumbelliferyl acetate (4-MUBA) | Ces2a/c/e | Activity detected | Data not available | Data not available | Data not available | |

| Table 2: Hydrolytic Activity of Mouse Ces2 Isoforms Towards Xenobiotic and General Esterase Substrates. |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of Ces2 isoform activity. Below are protocols for key experiments cited in this guide.

Expression and Purification of Recombinant Mouse Ces2 Isoforms

This protocol is based on the methods described for the expression and purification of mouse Ces2c.

a. Expression Vector and Cell Line:

-

The full-length cDNA of the mouse Ces2 isoform is cloned into a mammalian expression vector, often with a C-terminal polyhistidine (His6) tag to facilitate purification.

-

Expi293F™ cells are a suitable host for suspension culture and high-yield expression of recombinant proteins.

b. Transfection:

-

Transient transfection of Expi293F™ cells is performed using a suitable transfection reagent, such as ExpiFectamine™ 293, according to the manufacturer's instructions.

-

Cells are cultured for 72 hours post-transfection to allow for protein expression and secretion into the medium.

c. Purification:

-

Harvesting: The cell culture medium containing the secreted recombinant protein is collected by centrifugation to remove cells and debris.

-

Affinity Chromatography: The cleared medium is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The His-tagged protein binds to the resin and is subsequently eluted with an imidazole gradient.

-

Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. A Superdex 200 or similar column is appropriate for this step. The protein is eluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

Carboxylesterase Activity Assays

a. Spectrophotometric Assay using p-Nitrophenyl Esters:

This assay is a common method for determining general carboxylesterase activity.

-

Principle: Carboxylesterases hydrolyze p-nitrophenyl esters (e.g., p-nitrophenyl acetate or p-nitrophenyl valerate) to release p-nitrophenol, which is a chromogenic compound that can be detected spectrophotometrically at 405 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock: 100 mM p-nitrophenyl acetate (or other ester) in acetone or acetonitrile.

-

Recombinant Ces2 enzyme.

-

-

Procedure:

-

Dilute the recombinant Ces2 enzyme to a working concentration (e.g., 0.4 ng/µL) in Assay Buffer.

-

Prepare a 2 mM working solution of the substrate by diluting the stock in deionized water.

-

In a 96-well plate, add 50 µL of the diluted enzyme.

-

Initiate the reaction by adding 50 µL of the 2 mM substrate solution.

-

Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate solution.

-

Measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot.

-

To determine Michaelis-Menten constants (Km and Vmax), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression.

-

b. Fluorometric Assay using 4-Methylumbelliferyl Acetate (4-MUBA):

This is a highly sensitive in-gel activity assay.

-

Principle: Ces2 isoforms hydrolyze the non-fluorescent 4-MUBA to produce the highly fluorescent 4-methylumbelliferone, which can be visualized under UV light.

-

Reagents:

-

Native PAGE gel.

-

Liver homogenate or purified enzyme.

-

Staining Solution: 1 mM 4-MUBA in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

-

Procedure:

-

Separate liver homogenates or purified enzymes on a native polyacrylamide gel.

-

After electrophoresis, incubate the gel in the 4-MUBA staining solution for approximately 15 minutes.

-

Visualize the fluorescent bands under UV illumination.

-

The intensity of the bands, corresponding to enzyme activity, can be quantified by densitometry.

-

c. Triglyceride Hydrolase Activity Assay:

This assay measures the ability of Ces2 isoforms to hydrolyze triglycerides.

-

Principle: The release of radiolabeled fatty acids from a [³H]-labeled triolein substrate is measured.

-

Reagents:

-

[³H]-labeled triolein.

-

Cell lysates or purified recombinant Ces2 enzyme.

-

Reaction buffer.

-

-

Procedure:

-

Incubate the enzyme source with the [³H]-labeled triolein substrate.

-

After a defined incubation period, the reaction is stopped, and the lipids are extracted.

-

The amount of released [³H]-fatty acids is quantified by liquid scintillation counting.

-

Signaling Pathways and Logical Relationships

Hepatic Triglyceride Homeostasis

Mouse Ces2 isoforms, particularly Ces2c, play a significant role in hepatic triglyceride (TG) homeostasis. A proposed pathway involves the regulation of key transcription factors involved in lipogenesis and fatty acid oxidation.

References

- 1. Ces2c carboxylesterase 2C [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Age- and sex-related expression and activity of carboxylesterase 1 and 2 in mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Mouse Carboxylesterase 2 (mCes2) in the Pathogenesis of Metabolic Diseases: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Emerging evidence has identified mouse carboxylesterase 2 (mCes2), and its human ortholog CES2, as a critical regulator of lipid metabolism and glucose homeostasis. This technical guide provides a comprehensive overview of the function of mCes2 in the development of metabolic diseases, with a focus on its enzymatic activity, tissue-specific roles, and regulatory pathways. We present a synthesis of key preclinical findings, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and the development of novel therapeutic strategies targeting this enzyme.

Introduction

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous esters, including lipids.[1][2] In mice, the Ces2 gene family is part of a larger cluster, with mCes2a being highly expressed in the liver and mCes2c predominantly in the intestine.[3][4] Accumulating research has demonstrated that mCes2 is not only involved in drug metabolism but is also a key player in energy homeostasis through its potent triglyceride (TG), diglyceride (DG), and monoglyceride (MG) hydrolase activity.[5] Dysregulation of mCes2 expression and function has been strongly implicated in the pathogenesis of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, and dyslipidemia.

This whitepaper will delve into the multifaceted role of mCes2 in metabolic diseases by examining evidence from genetic mouse models, including global knockouts and tissue-specific overexpression systems. We will explore its protective function in the liver and intestine, the signaling pathways that govern its expression and are influenced by its activity, and provide detailed methodologies for key experiments essential for studying mCes2.

The Function of mCes2 in Lipid and Glucose Homeostasis

mCes2 exerts its influence on metabolic health primarily through its robust lipolytic activity. It functions as a key enzyme in the hydrolysis of triglycerides, diglycerides, and monoglycerides, thereby liberating fatty acids for energy utilization or re-esterification. This enzymatic function is critical in both the liver and the intestine.

Hepatic mCes2: A Guardian Against Steatosis

In the liver, mCes2 plays a protective role against the development of non-alcoholic fatty liver disease (NAFLD). Studies have consistently shown that hepatic expression of mCes2 is significantly reduced in mouse models of NAFLD and in human patients with non-alcoholic steatohepatitis (NASH).

Restoration of hepatic mCes2 expression in diabetic db/db mice or in mice on a high-fat diet has been shown to markedly ameliorate liver steatosis and improve insulin sensitivity. The underlying mechanisms for this protection include:

-

Increased Fatty Acid Oxidation: By hydrolyzing triglycerides, mCes2 provides fatty acid substrates for mitochondrial β-oxidation, thereby reducing lipid accumulation.

-

Inhibition of Lipogenesis: Enhanced mCes2 activity leads to the suppression of genes involved in de novo lipogenesis.

-

Reduction of Endoplasmic Reticulum (ER) Stress: The accumulation of lipids in the ER is a key contributor to cellular stress and insulin resistance. By reducing the lipid load, mCes2 alleviates ER stress.

Intestinal mCes2: A Gatekeeper of Systemic Lipid Metabolism

While hepatic mCes2 is crucial, the intestine is the site of the highest mCes2 expression. Intestinal mCes2 plays a critical role in dietary fat processing and its impact on systemic metabolism.

Intestine-specific overexpression of mCes2c in mice confers remarkable protection against high-fat diet-induced obesity and liver steatosis. This protective phenotype is attributed to several factors:

-

Enhanced Intestinal Fatty Acid Oxidation: Overexpression of mCes2c in the gut leads to increased oxidation of dietary fatty acids within the enterocytes.

-

Improved Chylomicron Clearance: Intestinal mCes2 activity influences the size and composition of chylomicrons, leading to their more efficient clearance from the circulation.

-

Increased Fecal Energy Content: Despite no change in lipid absorption, mice overexpressing intestinal mCes2c exhibit a significant increase in the energy content of their feces, suggesting a shift in energy balance.

Insights from Genetically Engineered Mouse Models

The development of knockout and humanized mouse models has been instrumental in elucidating the physiological functions of mCes2.

Global mCes2 Knockout Mice

Mice with a global knockout of the Ces2 gene cluster (Ces2-/-) display a distinct metabolic syndrome-like phenotype, characterized by:

-

Fatty liver (hepatic steatosis)

-

Increased adiposity

-

Hypercholesterolemia

-

Impaired glucose tolerance

-

Reduced insulin sensitivity

These findings unequivocally establish the essential role of the Ces2 gene cluster in maintaining metabolic homeostasis.

Humanized CES2 Mouse Models

To translate the findings from mouse models to human physiology, researchers have developed "humanized" mice that express human CES2 (hCES2) in a Ces2-/- background. These models have revealed tissue-specific functions of CES2 in rescuing the metabolic deficits of the knockout mice.

Notably, intestinal expression of hCES2 is highly effective at rescuing all the metabolic syndrome phenotypes observed in the Ces2-/- mice, and in some cases, even improving metabolic parameters beyond the wild-type baseline. In contrast, hepatic-specific expression of hCES2 rescues some of the metabolic phenotypes but can lead to an increase in liver size and adipose tissue mass, suggesting a more complex role for hepatic CES2 in whole-body energy regulation.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the role of mCes2 in metabolic diseases.

Table 1: Metabolic Parameters in Global Ces2 Knockout (Ces2-/-) Mice

| Parameter | Wild-Type (WT) | Ces2-/- | % Change | Reference(s) |

| Body Weight (g) | Data not available in abstract | Data not available in abstract | - | |

| Liver Weight (g) | Data not available in abstract | Increased | - | |

| Adipose Tissue Mass (g) | Data not available in abstract | Increased | - | |

| Plasma Cholesterol (mg/dL) | Data not available in abstract | Elevated | - | |

| Glucose Tolerance | Normal | Impaired | - | |

| Insulin Sensitivity | Normal | Reduced | - |

Table 2: Effects of Intestine-Specific mCes2c Overexpression in Mice on a High-Fat Diet

| Parameter | Control | Intestinal mCes2c Overexpression | % Change | Reference(s) |

| Body Weight Gain (g) | Data not available in abstract | Reduced | - | |

| Liver Steatosis | Present | Reduced | - | |

| Hepatic Insulin Sensitivity | Impaired | Improved | - | |

| Fecal Energy Content | Baseline | Increased | - | |

| Chylomicron Clearance | Normal | Enhanced | - |

Table 3: Impact of Hepatic CES2 Restoration in db/db Mice

| Parameter | Control (db/db) | Hepatic CES2 Restoration (db/db) | % Change | Reference(s) |

| Liver Steatosis | Severe | Ameliorated | - | |

| Insulin Resistance | Severe | Improved | - | |

| Hepatic Triglycerides | Data not available in abstract | Reduced | - | |

| Hepatic Fatty Acid Oxidation | Reduced | Increased | - | |

| Hepatic Lipogenesis | Increased | Inhibited | - |

Note: Specific numerical data for the tables are not available in the provided search result abstracts and would require access to the full-text publications.

Signaling Pathways Involving mCes2

The expression and activity of mCes2 are integrated into complex signaling networks that regulate metabolic homeostasis.

Transcriptional Regulation by HNF-4α

Hepatocyte Nuclear Factor 4 alpha (HNF-4α) is a key transcription factor that plays a pivotal role in controlling the expression of hepatic mCes2. This regulatory relationship is crucial for maintaining lipid balance in the liver. In conditions such as diabetes and obesity, the expression of HNF-4α can be altered, leading to downstream changes in mCes2 levels and contributing to the development of NAFLD. Furthermore, a novel regulatory loop has been identified where CES2 can, in turn, sustain the expression of HNF4α through a pathway dependent on soluble epoxide hydrolase (sEH).

Interaction with SREBP-1 and ER Stress Pathways

The lipogenic effects observed upon loss of hepatic mCes2 are mediated, in part, through the induction of Endoplasmic Reticulum (ER) stress and the subsequent activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. When mCes2 activity is low, the resulting accumulation of lipids in the ER triggers an unfolded protein response, which can lead to the activation of SREBP-1 and a feed-forward loop of lipogenesis, exacerbating hepatic steatosis.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in metabolic research. The following are detailed protocols for key assays used to characterize the function of mCes2.

Glucose Tolerance Test (GTT)

This test assesses the ability of an organism to clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.

Materials:

-

D-Glucose solution (2 g/kg body weight), sterile

-

Glucometer and test strips

-

Mice (fasted for 6 hours)

-

Gavage needles (for oral GTT) or syringes (for intraperitoneal GTT)

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer the glucose solution either by oral gavage (OGTT) or intraperitoneal injection (IPGTT).

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for quantitative analysis.

Insulin Tolerance Test (ITT)

This test measures the response to exogenous insulin, directly assessing insulin sensitivity.

Materials:

-

Humulin R (insulin) solution (0.75 U/kg body weight), sterile

-

Glucometer and test strips

-

Mice (fasted for 4-6 hours)

-

Syringes for intraperitoneal injection

Procedure:

-

Fast mice for 4-6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer the insulin solution via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline over time.

Triglyceride Hydrolase Activity Assay

This assay quantifies the lipolytic activity of mCes2.

Materials:

-

Tissue homogenates (liver or intestine) or recombinant mCes2 protein

-

Radiolabeled triglyceride substrate (e.g., [³H]-triolein)

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Prepare tissue homogenates in an appropriate buffer.

-

Incubate the homogenate or recombinant protein with the radiolabeled triglyceride substrate at 37°C for a defined period.

-

Stop the reaction and extract the released radiolabeled free fatty acids.

-

Quantify the radioactivity of the extracted fatty acids using a scintillation counter.

-

Calculate the specific activity as nmol of fatty acid released per minute per mg of protein.

In Vitro Fatty Acid Oxidation Assay

This assay measures the rate of mitochondrial β-oxidation in tissue samples.

Materials:

-

Freshly isolated tissue (e.g., liver or intestinal sections)

-

Radiolabeled fatty acid (e.g., [¹⁴C]-palmitate)

-

Reaction buffer containing cofactors (L-carnitine, coenzyme A)

-

Scintillation counter

Procedure:

-

Homogenize tissue in a buffer that preserves mitochondrial integrity.

-

Incubate the homogenate with [¹⁴C]-palmitate and necessary cofactors.

-

After incubation, separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced during β-oxidation) from the un-oxidized fatty acid.

-

Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

-

Express the rate of fatty acid oxidation as nmol of palmitate oxidized per minute per mg of protein.

Chylomicron Clearance Assay

This assay determines the rate at which chylomicrons are cleared from the circulation.

Materials:

-

Radiolabeled chylomicrons (e.g., containing [³H]-retinyl ester or [¹⁴C]-triolein)

-

Mice (fasted)

-

Blood collection supplies

Procedure:

-

Fast mice for 4-6 hours.

-

Inject a bolus of radiolabeled chylomicrons intravenously.

-

Collect blood samples at various time points (e.g., 1, 5, 10, 15, 30 minutes) post-injection.

-

Measure the radioactivity remaining in the plasma at each time point.

-

Calculate the clearance rate by plotting the decay of plasma radioactivity over time.

Conclusion and Future Directions

The evidence presented in this whitepaper strongly supports a critical role for mCes2 in the prevention of metabolic diseases. Its function as a potent lipase in both the liver and intestine places it at a central node in the regulation of lipid metabolism and insulin sensitivity. The protective effects observed in gain-of-function models and the detrimental metabolic consequences of its deletion highlight mCes2 as a promising therapeutic target.

Future research should focus on several key areas:

-

Translational Relevance: Further investigation into the regulation and function of the human ortholog, CES2, in diverse patient populations with metabolic syndrome is crucial.

-

Pharmacological Modulation: The development of small molecule activators of CES2 could represent a novel therapeutic strategy for NAFLD, obesity, and type 2 diabetes.

-

Tissue-Specific Targeting: Given the distinct roles of hepatic and intestinal CES2, developing tissue-specific modulators may offer a more refined therapeutic approach with fewer off-target effects.

-

Interaction with Gut Microbiota: The role of intestinal mCes2 in shaping the gut microbiome and how this interaction influences metabolic outcomes warrants further exploration.

References

- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin Tolerance Test in Mouse [protocols.io]

The Dietary Regulation of Mouse Carboxylesterase 2 (mCes2): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the molecular mechanisms governing the expression of mouse carboxylesterase 2 (mCes2) in response to dietary shifts. It covers the impact of high-fat diets and fasting, details the key signaling pathways involved, and offers comprehensive experimental protocols for studying this critical metabolic enzyme.

Introduction: mCes2 as a Key Node in Metabolic Homeostasis

Mouse carboxylesterase 2 (mCes2) belongs to a large superfamily of serine hydrolases responsible for the metabolism of a wide array of ester- and amide-bond-containing compounds. In mice, the Ces2 gene family is complex, with several homologous genes (e.g., Ces2a, Ces2c, Ces2e) exhibiting tissue-specific expression patterns. Functionally, mCes2 enzymes are potent hydrolases of endogenous lipids, including triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs).[1][2] This activity positions mCes2 as a critical regulator of lipid metabolism, particularly in the liver and intestine, where its expression is most abundant.[3][4]

Recent research has illuminated the protective role of mCes2 against metabolic diseases. Decreased hepatic mCes2 activity is a conserved feature in both human and mouse obesity and is linked to the progression of nonalcoholic fatty liver disease (NAFLD).[5] Conversely, enhancing mCes2 activity in the liver or intestine can reverse diet-induced hepatic steatosis, improve glucose tolerance, and protect against obesity. Understanding the dietary and molecular factors that regulate mCes2 expression is therefore of significant interest for developing therapeutic strategies against metabolic syndrome.

Regulation of mCes2 Expression by Dietary Changes

The expression of mCes2 is highly responsive to the nutritional state of the organism, particularly the composition of the diet. High-fat diets are the most studied modulators, consistently leading to a down-regulation of key hepatic mCes2 isoforms.

Impact of High-Fat Diet (HFD)

Chronic consumption of a high-fat diet leads to a significant reduction in the expression of major mCes2 isoforms in the liver, contributing to the development of hepatic steatosis. This down-regulation disrupts the liver's ability to hydrolyze accumulated triglycerides, exacerbating lipid storage. In contrast, some intestinal isoforms may be upregulated as a compensatory mechanism.

Table 1: Summary of Quantitative Changes in Hepatic mCes2 Expression and Related Factors in Response to High-Fat Diet (HFD) in Mice

| Gene/Protein/Metabolite | Diet Details | Duration | Tissue | Change in Expression/Level | Reference |

| mCes2a mRNA | High-Fat Diet | - | Liver | Decreased | |

| mCes2c mRNA | High-Fat Diet | - | Liver | Decreased | |

| mCes2e mRNA | High-Fat Diet | - | Liver | Increased | |

| mCes1c mRNA | 58 kcal% Fat | 16 weeks | Liver | Decreased by ~20% | |

| HNF-4α Protein | High-Fat Diet | 18 weeks | Liver | Decreased by ~30% | |

| Hepatic Triglycerides | High-Fat Diet | - | Liver | Robustly Increased (Reversed by CES2 Overexpression) | |

| Serum ALT | High-Fat Diet | - | Serum | Significantly Increased (Reversed by CES2 Overexpression) |

Impact of Fasting

The regulation of mCes2 expression in response to fasting is less clearly defined than its response to HFD. In the intestine, Ces2c protein levels do not appear to be under strict nutritional regulation, showing only insignificant changes between fasted and fed states. While fasting is known to induce widespread, tissue-specific metabolic remodeling, including the activation of autophagy pathways in the liver, direct quantitative data on hepatic mCes2 mRNA or protein fold-changes during fasting are currently lacking in the reviewed literature.

Signaling Pathways Regulating mCes2 Expression

The expression of the mCes2 gene is controlled by a network of nuclear receptors and transcription factors that sense the metabolic state of the cell.

Core Transcriptional Activation by HNF-4α

Hepatocyte Nuclear Factor 4α (HNF-4α) is a master regulator of many hepatic genes and plays a pivotal role in the constitutive and tissue-specific transcription of mCes2. It directly binds to the mCes2 promoter to enhance its transcription. The reduction of HNF-4α levels observed in diabetic and HFD-fed mice is a key mechanism behind the corresponding decrease in hepatic mCes2 expression.

Negative Regulation by FXR/SHP Axis

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, indirectly represses mCes2 expression. Activation of FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the transactivation ability of HNF-4α, leading to a down-regulation of mCes2 transcription. This pathway demonstrates a clear cross-talk between bile acid signaling and lipid metabolism via mCes2.

Regulation by PXR and CAR

In contrast to FXR, the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key sensors for xenobiotics, have been shown to induce the expression of Ces2 family members in both the liver and intestine. This suggests that mCes2 not only plays a role in endogenous lipid metabolism but is also part of a broader detoxification system.

Indirect Regulation by PPARα

Peroxisome Proliferator-Activated Receptor α (PPARα) is a master regulator of fatty acid oxidation. While PPARα activation leads to broad changes in the expression of lipid metabolism genes, direct binding to the mCes2 promoter has not been definitively established in the reviewed literature. It is plausible that PPARα influences mCes2 expression indirectly through its global effects on the lipid environment of the hepatocyte.

Downstream Metabolic Consequences of mCes2 Activity

The activity of the mCes2 enzyme directly impacts major lipid metabolic pathways in the liver, explaining its protective effect against steatosis. By hydrolyzing triglycerides and diglycerides, mCes2 increases the intracellular pool of free fatty acids. These fatty acids can then be shunted towards β-oxidation for energy production. Furthermore, the resulting lipid species are believed to inhibit the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. The dual effect of increasing fatty acid breakdown while simultaneously decreasing fatty acid synthesis provides a powerful mechanism for reducing hepatic lipid accumulation.

Appendix: Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify mCes2 expression and activity.

Protocol: Quantification of mCes2 mRNA by RT-qPCR

This protocol details the measurement of relative mCes2 mRNA levels in mouse liver or intestinal tissue.

-

Tissue Homogenization and RNA Extraction:

-

Homogenize 20-30 mg of frozen mouse tissue in 1 mL of TRIzol® reagent using a bead homogenizer.

-

Isolate total RNA according to the TRIzol® manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Ensure A260/A280 ratio is ~2.0.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcription kit (e.g., LunaScript™ RT SuperMix Kit) with oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions in a 20 µL final volume using a SYBR Green-based master mix (e.g., Universal SYBR Green Supermix).

-

Use 5-10 ng of cDNA per reaction.

-

Use gene-specific primers for mCes2 isoforms (e.g., Ces2a, Ces2c) and a housekeeping gene (e.g., 36B4/Rplp0, Hprt) at a final concentration of 200-400 nM each.

-

Example Primer Source: Commercial pre-validated primers for mouse Ces2a (NM_133960) are available (e.g., OriGene, MP201729).

-

Run samples in triplicate on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Calculate relative mRNA expression using the ΔΔCT method, normalizing the expression of the target gene (mCes2) to the expression of the housekeeping gene.

-

Protocol: Quantification of mCes2 Protein by Western Blot

This protocol describes the detection and semi-quantification of mCes2 protein in tissue lysates.

-

Protein Extraction:

-

Homogenize ~50 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against mouse CES2 overnight at 4°C.

-

Recommended Antibody: Goat Anti-Mouse Carboxylesterase 2/CES2 Polyclonal Antibody (e.g., R&D Systems, Cat# AF5280).

-

Dilution: 1 µg/mL in blocking buffer.

-

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Goat IgG) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

-

The expected band for mCes2 is approximately 58-62 kDa.

-

Quantify band intensity using software like ImageJ. Normalize to a loading control protein (e.g., GAPDH, β-actin) detected on the same blot.

-

Protocol: Triglyceride Hydrolase (TGH) Activity Assay

This protocol measures the enzymatic activity of mCes2 in hydrolyzing triglycerides from tissue lysates.

-

Substrate Preparation:

-

Prepare a substrate mix containing [³H]-labeled triolein, unlabeled triolein, and phosphatidylcholine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Emulsify the substrate by sonication.

-

Add fatty acid-free BSA to a final concentration of 1-5% to act as an acceptor for the released fatty acids.

-

-

Enzyme Reaction:

-

Add 50-100 µg of tissue lysate (protein) to the pre-warmed (37°C) substrate mix.

-

Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding a stop solution (e.g., methanol/chloroform/heptane mixture) and heating to 75°C for 10 minutes.

-

-

Extraction and Quantification of Released Fatty Acids:

-

Partition the lipids by adding an alkaline solution (e.g., potassium carbonate) and vortexing.

-

Centrifuge to separate the phases. The released [³H]-labeled fatty acids will be in the upper aqueous phase.

-

Measure the radioactivity of an aliquot of the aqueous phase using liquid scintillation counting.

-

Alternatively, for non-radioactive assays, measure the release of unlabeled free fatty acids using a commercial colorimetric kit (e.g., NEFA kit, Wako Chemicals).

-

-

Data Analysis:

-

Calculate the specific activity as nmol of fatty acid released per hour per mg of protein. Run samples in triplicate and include a blank control (lysate added after the stop solution). A similar principle can be applied using labeled or unlabeled diglyceride and monoglyceride substrates to measure DG and MG hydrolase activity, respectively.

-

References

- 1. medunigraz.at [medunigraz.at]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organism-wide cell type-specific secretome mapping of exercise training in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Endogenous Substrates for Mouse Carboxylesterase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of endogenous substrates for the mouse carboxylesterase 2 (Ces2) enzyme family. It is designed to offer a comprehensive resource for researchers in lipid metabolism, drug development, and related fields, detailing the key findings, experimental methodologies, and regulatory pathways associated with this important class of enzymes.

Introduction

The mouse carboxylesterase 2 (Ces2) family of enzymes, encoded by a cluster of genes on chromosome 8, are serine hydrolases primarily known for their role in the metabolism of xenobiotics, including various prodrugs.[1] However, mounting evidence has revealed their critical function in endogenous lipid metabolism, particularly in the hydrolysis of glycerolipids.[2][3] Dysregulation of Ces2 activity has been implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity, making these enzymes attractive targets for therapeutic intervention.[4][5] This guide summarizes the current understanding of the endogenous substrates of mouse Ces2 isoforms, the experimental approaches used for their identification, and the signaling pathways that regulate their expression and activity.

Endogenous Substrates and Quantitative Analysis

The primary endogenous substrates for the mouse Ces2 family are triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs). Several isoforms, including Ces2a, Ces2b, Ces2c, and Ces2e, have demonstrated significant hydrolytic activity against these lipids. Notably, the efficiency of hydrolysis often increases with the degree of glyceride breakdown, with many isoforms showing higher activity towards DGs and MGs compared to TGs.

While comprehensive kinetic data across all isoforms and lipid species is still an active area of research, available data on the hydrolytic activity of select isoforms are presented below.

| Ces2 Isoform | Substrate | Specific Activity (nmol fatty acids/h/mg protein) | Reference |

| mCes2c | Monoolein | 8900 | |

| Ces2a | Triglyceride | Significant Activity | |

| Ces2b | Triglyceride | Significant Activity | |

| Ces2e | Triglyceride | Significant Activity | |

| Ces2c | Diglyceride | High Activity | |

| Ces2e | Diglyceride | High Activity | |

| Ces2b | Monoglyceride | Potent Activity | |

| Ces2c | Monoglyceride | Potent Activity |

Experimental Protocols

The identification and characterization of endogenous Ces2 substrates have been achieved through a combination of in vivo, in vitro, and in silico approaches. Key experimental methodologies are detailed below.

Generation of Genetically Modified Mouse Models

The study of Ces2 function has been greatly facilitated by the development of knockout and transgenic mouse models. These models allow for the investigation of the physiological consequences of Ces2 deficiency or overexpression.

Protocol for Generating Ces2 Knockout Mice (CRISPR/Cas9 Method)

This protocol is adapted from methodologies used for generating knockout rodent models.

-

Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the specific Ces2 gene to be knocked out. Synthesize the gRNAs and the Cas9 mRNA.

-

Microinjection: Co-inject the gRNAs and Cas9 mRNA into the cytoplasm of fertilized mouse zygotes.

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

-

Genotyping: Screen the resulting pups for the desired genetic modification using PCR and DNA sequencing to identify founder mice.

-

Breeding: Breed founder mice to establish a homozygous knockout line.

Enzyme Activity Assays

Determining the hydrolytic activity of Ces2 isoforms against lipid substrates is fundamental to their characterization.

Protocol for Triglyceride Hydrolase Activity Assay

This protocol is based on fluorescence-based lipase assays.

-

Substrate Preparation: Prepare substrate vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein), phosphatidylcholine (PC), and phosphatidylinositol (PI).

-

Enzyme Preparation: Use purified recombinant Ces2 protein or microsomal fractions from cells or tissues overexpressing a specific Ces2 isoform.

-

Reaction Initiation: Incubate the enzyme preparation with the substrate vesicles in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5).

-

Fluorescence Measurement: Monitor the increase in fluorescence in real-time using a plate reader. The hydrolysis of the NBD-labeled triglyceride releases the fluorescent fatty acid, leading to an increase in signal.

-

Data Analysis: Calculate the specific activity based on the rate of fluorescence increase and the protein concentration.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify active enzymes in complex biological samples and can be adapted to discover endogenous substrates through competitive binding.

Protocol for Competitive ABPP for Substrate Discovery

-

Probe Selection: Utilize a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe) that labels Ces2 enzymes.

-

Proteome Preparation: Prepare fresh tissue or cell lysates from relevant mouse tissues (e.g., liver, intestine).

-

Competitive Incubation: Incubate the proteome with a library of potential endogenous lipid substrates prior to the addition of the activity-based probe.

-

Probe Labeling: Add the activity-based probe to the pre-incubated proteome. Endogenous substrates that bind to the active site of Ces2 will compete with the probe, leading to a decrease in labeling.

-

Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify the Ces2 isoforms and quantify the degree of competition by different lipid substrates.

Signaling Pathways and Regulatory Networks

The expression and activity of mouse Ces2 are integrated into broader metabolic regulatory networks, primarily involving the transcription factors Hepatocyte Nuclear Factor 4 alpha (HNF-4α) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1).

HNF-4α and SREBP-1 Regulatory Network

HNF-4α is a key transcriptional activator of the Ces2 gene. In conditions of metabolic stress, such as in diabetic or obese mice, the expression of HNF-4α is often reduced, leading to decreased Ces2 expression. This reduction in Ces2-mediated lipid hydrolysis contributes to the accumulation of triglycerides in the liver. Furthermore, the loss of Ces2 function can induce endoplasmic reticulum (ER) stress, which in turn activates SREBP-1, a master regulator of lipogenesis. Activated SREBP-1 promotes the expression of genes involved in fatty acid and triglyceride synthesis, creating a feedback loop that exacerbates lipid accumulation.

Experimental Workflow for Endogenous Substrate Discovery

The identification of endogenous substrates for mouse Ces2 involves a multi-step workflow that integrates genetic models with advanced analytical techniques.

Conclusion

The discovery of triglycerides, diglycerides, and monoglycerides as endogenous substrates for the mouse Ces2 enzyme family has significantly advanced our understanding of their physiological role beyond xenobiotic metabolism. The intricate regulation of Ces2 by transcription factors like HNF-4α and its interplay with the SREBP-1 signaling pathway underscore its importance in maintaining lipid homeostasis. The experimental protocols and workflows detailed in this guide provide a framework for further investigation into the specific roles of individual Ces2 isoforms and for the development of novel therapeutic strategies targeting metabolic diseases. Future research focusing on detailed kinetic analysis and the application of advanced proteomic techniques will undoubtedly continue to unravel the complexities of this important enzyme family.

References

- 1. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]

- 2. CES2 sustains HNF4α expression to promote pancreatic adenocarcinoma progression through an epoxide hydrolase-dependent regulatory loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of mCes2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mammalian carboxylesterases (CES) are critical enzymes in the serine hydrolase superfamily responsible for the metabolism of a wide array of endogenous lipids and xenobiotics, including many ester-containing drugs.[1][2][3] In humans, two major isoforms, CES1 and CES2, have been identified, each with distinct tissue distribution and substrate specificities.[2][3] Mouse carboxylesterase 2 (mCes2), a homolog of human CES2, is predominantly expressed in the intestine and liver and plays a crucial role in the hydrolysis of various therapeutic agents. The activity of mCes2 can significantly impact the pharmacokinetic profiles and efficacy of numerous drugs. Therefore, the identification of potent and selective mCes2 inhibitors is of great interest in drug development to modulate drug metabolism, reduce toxicity, and improve therapeutic outcomes.

This document provides a detailed protocol for developing and implementing a robust, high-throughput screening (HTS) assay to identify inhibitors of mCes2. The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, 5(6)-Carboxyfluorescein diacetate (CFDA), which upon cleavage by mCes2, produces a fluorescent signal that can be readily quantified.

Principle of the Assay

The mCes2 inhibitor screening assay utilizes the cell-permeant substrate 5(6)-Carboxyfluorescein diacetate (CFDA). CFDA is a non-fluorescent molecule that can be hydrolyzed by intracellular esterases, such as mCes2, to yield the highly fluorescent compound carboxyfluorescein. The rate of fluorescent product formation is directly proportional to the enzymatic activity of mCes2. In the presence of an mCes2 inhibitor, the rate of CFDA hydrolysis will decrease, leading to a reduction in the fluorescent signal. This principle allows for the rapid and sensitive screening of large compound libraries for potential mCes2 inhibitors.

Data Presentation

Quantitative data generated from the HTS assay should be summarized for clear interpretation and comparison. The following tables provide a template for organizing key experimental parameters and results.

Table 1: Michaelis-Menten Kinetic Parameters for mCes2 with CFDA

| Parameter | Value | Units |

| Km | User-determined | µM |

| Vmax | User-determined | RFU/min |

| Optimal Substrate Conc. | User-determined | µM |

Note: The Km (Michaelis constant) and Vmax (maximum reaction velocity) should be experimentally determined by the user as described in the protocol below. The optimal substrate concentration for the HTS assay is typically at or below the Km value.

Table 2: Assay Quality Control Parameters

| Parameter | Value | Interpretation |

| Z'-factor | User-determined | A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. |

| Signal-to-Background (S/B) | User-determined | A higher S/B ratio indicates a more robust assay. |

| Coefficient of Variation (%CV) | User-determined | A lower %CV for controls indicates better assay precision. |

Table 3: IC50 Values of Known mCes2 Inhibitors (Example)

| Inhibitor | IC50 | Units |

| Loperamide | User-determined | µM |

| Bisacodyl | User-determined | µM |

| Test Compound 1 | User-determined | µM |

| Test Compound 2 | User-determined | µM |

Note: IC50 values for known inhibitors should be determined as part of the assay validation process. These compounds can then serve as positive controls in subsequent screening campaigns.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Mouse Carboxylesterase 2 (mCes2) (e.g., Sino Biological, Cat. No. 50515-M08H or R&D Systems, Cat. No. 5280-CE)

-

Substrate: 5(6)-Carboxyfluorescein diacetate (CFDA) (e.g., Invitrogen, Cat. No. C195)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Inhibitors (for controls): Loperamide, Bisacodyl (or other known mCes2 inhibitors)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Microplates: 384-well, black, flat-bottom plates

-

Plate Reader: Fluorescence plate reader with excitation and emission wavelengths of ~492 nm and ~517 nm, respectively.

Protocol for Determination of Michaelis-Menten Constants (Km and Vmax)

-

Prepare a serial dilution of the CFDA substrate in Assay Buffer. A typical concentration range would be from 0.1 µM to 100 µM.

-

Add 25 µL of each substrate dilution to multiple wells of a 384-well plate.

-

Prepare a solution of recombinant mCes2 in Assay Buffer at a concentration of 0.8 ng/µL.

-

Initiate the enzymatic reaction by adding 25 µL of the mCes2 solution to each well containing the substrate. The final enzyme concentration will be 0.4 ng/µL.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: 492 nm, Emission: 517 nm) every minute for 30 minutes in kinetic mode.

-

Calculate the initial reaction velocity (V0) for each substrate concentration by determining the linear slope of the fluorescence signal over time.

-

Plot the initial velocities (V0) against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

High-Throughput Screening (HTS) Protocol for mCes2 Inhibitors

-

Prepare the test compounds and control inhibitors. Dissolve compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Perform a serial dilution of the compounds in DMSO.

-

Dispense 0.5 µL of each compound dilution into the wells of a 384-well plate. For controls, add 0.5 µL of DMSO without inhibitor (negative control) and 0.5 µL of a known inhibitor (positive control).

-

Prepare the mCes2 enzyme solution in Assay Buffer at a concentration of 0.8 ng/µL.

-

Add 25 µL of the mCes2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare the CFDA substrate solution in Assay Buffer at a concentration of 2x the Km value (determined in section 3.2).

-

Initiate the reaction by adding 25 µL of the substrate solution to each well. The final volume in each well will be 50.5 µL.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the end-point fluorescence intensity (Excitation: 492 nm, Emission: 517 nm).

Data Analysis

-

Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground)) Signalbackground refers to wells with substrate but no enzyme.

-

Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

-

For compounds showing significant inhibition, perform a dose-response analysis. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Catalytic Mechanism of mCes2 and Inhibition

Caption: Catalytic cycle of mCes2 and mechanism of inhibition.

High-Throughput Screening Workflow

Caption: Workflow for the mCes2 inhibitor HTS assay.

References

Application Notes and Protocols for Immunohistochemical Staining of mCes2 in Intestinal Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of mouse Carboxylesterase 2 (mCes2) in intestinal tissue. Carboxylesterase 2 is a key enzyme in the metabolism of various drugs and endogenous compounds, with its highest expression found in the intestine and liver.[1][2] Visualizing the distribution and abundance of mCes2 in the intestine is crucial for understanding its role in drug disposition, metabolic syndromes, and developing new therapeutic agents.[3]

Data Presentation

The following table summarizes the key reagents and conditions for the IHC protocol.

| Parameter | Specification | Source |

| Primary Antibody | Rabbit anti-human CES2 monoclonal antibody (ab184957) or similar anti-mCes2 antibody. | |

| Goat Anti-Human Carboxylesterase 2/CES2 Antigen Affinity-purified Polyclonal Antibody (AF5657) | ||

| Primary Antibody Conc. | 15 µg/ml (as a starting point, requires optimization) | |

| Incubation Time | 1 hour at room temperature or overnight at 4°C | |

| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with a basic pH retrieval solution. | |

| Detection System | HRP-labeled polymer-based system (e.g., EnVision+ System-HRP). | |

| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) | |

| Counterstain | Hematoxylin | |

| Tissue Fixation | 10% Neutral Buffered Formalin (4% formaldehyde) or 4% Paraformaldehyde (PFA). | |

| Tissue Section Thickness | 5-8 µm for paraffin-embedded sections; 5-20 µm for frozen sections. |

Experimental Protocols

This protocol outlines the necessary steps for preparing intestinal tissue and performing IHC staining for mCes2.

Part 1: Tissue Preparation and Sectioning

-

Tissue Collection and Fixation:

-

Euthanize the mouse via an approved method (e.g., isoflurane administration followed by cervical dislocation).

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood.

-

Dissect the small and large intestines and place them in ice-cold PBS.

-

Flush the intestinal lumen with ice-cold PBS to remove contents.

-

For optimal orientation of the intestinal villi, the "Swiss roll" technique is recommended. Open the intestine longitudinally and lay it flat with the mucosal surface up. Roll the tissue into a compact structure.

-

Fix the tissue in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) in PBS for 4 to 24 hours at 4°C.

-

-

Tissue Processing and Embedding (for Paraffin Sections):

-